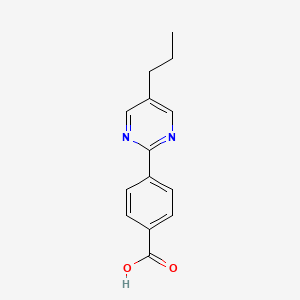

4-(5-Propylpyrimidin-2-YL)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Propylpyrimidin-2-YL)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-propylpyrimidin-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Propylpyrimidin-2-YL)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Propylpyrimidin-2-YL)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

4-(5-Propylpyrimidin-2-YL)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-(5-Propylpyrimidin-2-YL)benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-(5-Phenylpyrimidin-2-YL)benzoic acid: Similar structure but with a phenyl group instead of a propyl group.

4-(5-Methylpyrimidin-2-YL)benzoic acid: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

4-(5-Propylpyrimidin-2-YL)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and affect its interaction with biological targets compared to its analogs .

Actividad Biológica

4-(5-Propylpyrimidin-2-YL)benzoic acid is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound integrates both benzoic acid and pyrimidine moieties, which are known for their diverse biological effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:

- Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover .

- Enzyme Inhibition : Studies have shown that certain benzoic acid derivatives inhibit specific enzymes, such as cathepsins B and L, which are involved in protein degradation. The inhibition of these enzymes can lead to altered cellular responses and potential therapeutic effects .

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells, a factor implicated in various diseases including cancer and neurodegenerative disorders .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

- Antitumor Effects : Some benzoic acid derivatives have shown promise in inhibiting tumor cell proliferation. The specific effects of this compound on various cancer cell lines require further exploration but could indicate potential anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological effects of benzoic acid derivatives, including those structurally related to this compound:

- Cell-Based Assays : In vitro studies demonstrated that certain derivatives activated proteasomal activity significantly, suggesting a mechanism through which these compounds might exert their biological effects. For instance, compounds similar to this compound showed increased activation of chymotrypsin-like enzymatic activity at concentrations as low as 5 μM .

- In Silico Studies : Computational modeling has indicated that this compound could serve as a potential binder for key proteins involved in cellular degradation pathways, supporting its role as a modulator of protein homeostasis .

Comparative Analysis

The following table summarizes the biological activities reported for various benzoic acid derivatives, including this compound:

| Compound Name | Antimicrobial | Antitumor | Antioxidant | Mechanism of Action |

|---|---|---|---|---|

| This compound | Yes | Potential | Yes | UPP and ALP activation |

| 3-Chloro-4-methoxybenzoic Acid | Yes | Yes | Yes | Cathepsins B and L inhibition |

| Para-Aminobenzoic Acid Derivatives | Yes | High | Moderate | Various enzyme inhibitions |

Propiedades

Número CAS |

81033-50-3 |

|---|---|

Fórmula molecular |

C14H14N2O2 |

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

4-(5-propylpyrimidin-2-yl)benzoic acid |

InChI |

InChI=1S/C14H14N2O2/c1-2-3-10-8-15-13(16-9-10)11-4-6-12(7-5-11)14(17)18/h4-9H,2-3H2,1H3,(H,17,18) |

Clave InChI |

UCSKMSBLESRIEI-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.